6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile
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Overview
Description
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is a heterocyclic compound with a unique structure that combines elements of thiazole and indole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base, such as sodium hydride, to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for developing new drugs, particularly as inhibitors of specific enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound has been investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or interfere with receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrrolo[3,2-f]benzothiazole-2-carbonitrile: Shares a similar core structure but differs in the substitution pattern.
Thiazolo[4,5-b]pyridine derivatives: Similar thiazole ring but with a different fused heterocycle.
Uniqueness
6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile is unique due to its specific fusion of thiazole and indole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H7N3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H7N3S/c11-5-10-13-8-3-6-1-2-12-7(6)4-9(8)14-10/h3-4,12H,1-2H2 |
InChI Key |
ZQZBERNAUFKASR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)N=C(S3)C#N |
Origin of Product |
United States |
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